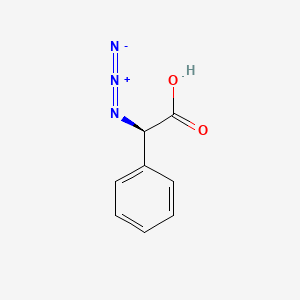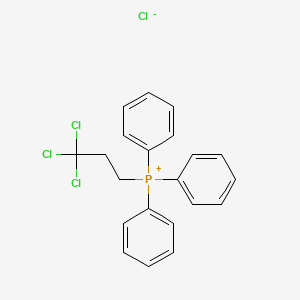
(E)-1-(1-Ethoxyethoxy)hex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(1-Ethoxyethoxy)-3-hexene, also known as (Z)-1-ethoxy-1-(3-hexenyloxy)ethane or 3, 5-dioxa-4-methyl-8-cis-undecene, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups (Z)-1-(1-Ethoxyethoxy)-3-hexene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (Z)-1-(1-ethoxyethoxy)-3-hexene is primarily located in the membrane (predicted from logP) (Z)-1-(1-Ethoxyethoxy)-3-hexene is an earthy, green, and leaf tasting compound that can be found in fruits. This makes (Z)-1-(1-ethoxyethoxy)-3-hexene a potential biomarker for the consumption of this food product.
Scientific Research Applications
Metabolism and Potential Anticancer Applications
- (E)-1-(1-Ethoxyethoxy)hex-3-ene, as part of a synthetic stilbene derivative, has been studied for its metabolism in liver microsomes. This compound, specifically a derivative known as E-DE-BPH, shows potential as an anticancer drug, with a new mode of action. The metabolism process exclusively oxidizes the benzylic positions of the molecule, leading to the formation of several metabolites, including a major metabolite identified as E-3-(4-(1-hydroxyethyl)phenyl)-4-(4-ethylphenyl)hex-3-ene (Fabian & Metzler, 2005).
Chemical Reactions and Catalysis
- Rhodium-catalysed hydrosilylation studies involving hex-1-ene, a compound related to (E)-1-(1-Ethoxyethoxy)hex-3-ene, demonstrate the production of alkenyl(triethyl)silanes. This process involves direct production from alk-1-enes and triethylsilane, highlighting the chemical reactivity and potential applications in catalysis (Millán et al., 1984).
Environmental and Toxicological Studies
- Studies on related compounds, such as ethoxyquin, focus on its use as an antioxidant in animal feeds and its environmental and toxicological impacts. These studies contribute to understanding the stability, photochemical behavior, and potential risks associated with similar compounds (Blaszczyk, 2006); (Api et al., 2020).
Polymerization and Material Science
- In the field of material science, the polymerization of hex-1-ene, which is structurally related to (E)-1-(1-Ethoxyethoxy)hex-3-ene, has been investigated. Studies involve nickel diimine complexes and examine the effect of ligand ortho substituent bulkiness on the extent of transfer reactions, contributing to the development of polymers with controlled properties (Merna et al., 2009).
Photochemical Studies
- Ethoxyquin, a related compound, has been studied for its photochemical behavior, including direct and indirect photochemical reactions. These studies provide insights into the stability and transformation processes of such compounds in different environmental contexts (Toure Bintou et al., 2015).
Miscellaneous Applications
- Other research applications include studies on the synthesis of various derivatives, exploring their potential in areas such as antioxidant activity, photochemical reactions, and molecular structure investigations. These studies contribute to a broader understanding of the chemical properties and potential applications of (E)-1-(1-Ethoxyethoxy)hex-3-ene and its derivatives (Engel et al., 1978); (Derks & Wynberg, 1983).
properties
CAS RN |
60763-40-8 |
|---|---|
Product Name |
(E)-1-(1-Ethoxyethoxy)hex-3-ene |
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(E)-1-(1-ethoxyethoxy)hex-3-ene |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+ |
InChI Key |
PAEBAEDUARAOSG-VOTSOKGWSA-N |
Isomeric SMILES |
CC/C=C/CCOC(C)OCC |
SMILES |
CCC=CCCOC(C)OCC |
Canonical SMILES |
CCC=CCCOC(C)OCC |
density |
0.846-0.856 |
Other CAS RN |
28069-74-1 60763-40-8 |
physical_description |
colourless mobile liquid with a powerful, green, herbaceous odou |
Pictograms |
Flammable |
solubility |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1624355.png)
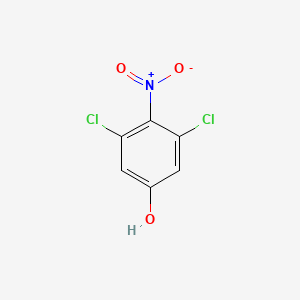
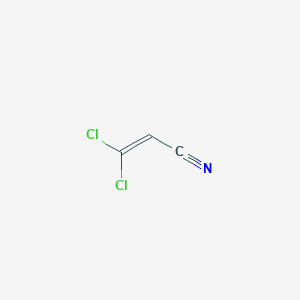
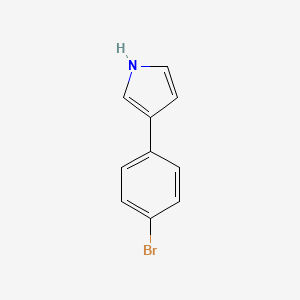
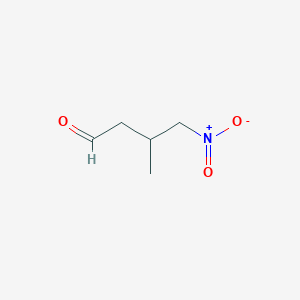
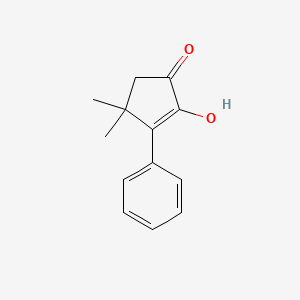
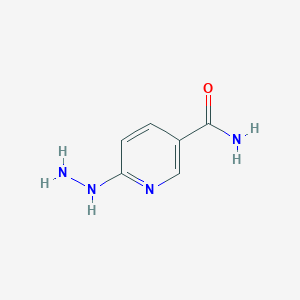
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine](/img/structure/B1624369.png)
![Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624371.png)
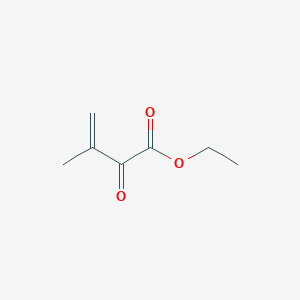
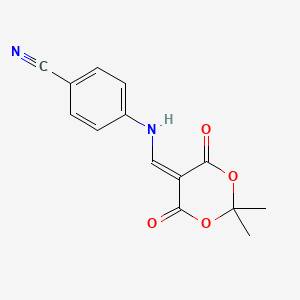
![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B1624374.png)
